molecular formula C6H9NO3 B1294703 2-(5-Oxopyrrolidin-2-yl)acetic acid CAS No. 64520-53-2

2-(5-Oxopyrrolidin-2-yl)acetic acid

Cat. No. B1294703
CAS RN: 64520-53-2
M. Wt: 143.14 g/mol
InChI Key: LRKCFWRBMYJRIK-UHFFFAOYSA-N
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Description

2-(5-Oxopyrrolidin-2-yl)acetic acid is a compound that belongs to the class of oxopyrrolidine derivatives. These compounds are characterized by a five-membered lactam ring (pyrrolidinone) with a ketone group (oxo-) and an acetic acid moiety. The structure of such compounds is of interest due to their potential biological activities and their role as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related oxopyrrolidine derivatives has been explored in various studies. For instance, a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a domino Michael addition-cyclization reaction without the need for a catalyst and under solvent-free conditions, yielding excellent results . Another study described the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods highlight the versatility and efficiency of synthesizing oxopyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of oxopyrrolidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate revealed that the oxopyrrolidin-3-yl ring adopts an envelope conformation . Similarly, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied, providing insights into the conformational preferences and intermolecular interactions of such compounds .

Chemical Reactions Analysis

The reactivity of oxopyrrolidine derivatives can be inferred from studies on similar structures. For instance, rhodanineacetic acid derivatives, which share a similar lactam ring, were prepared and evaluated for antifungal effects, with some compounds showing strong inhibitory activity against various fungal species . This suggests that the oxopyrrolidine moiety can be a key structural element in the design of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxopyrrolidine derivatives are influenced by their molecular structure. The lipophilicity of rhodanine-3-acetic acid derivatives was analyzed using RP-HPLC, indicating the importance of hydrophobic properties in their biological activity . The crystal structure analysis of related compounds often reveals the presence of hydrogen bonding, which can significantly affect the solubility and stability of these molecules .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Results : The resulting compounds can be screened for biological activity, such as enzyme inhibition or receptor binding .
  • PDE4B Inhibitors

    • Results : PDE4B inhibitors may have therapeutic potential for treating inflammatory diseases and neurological disorders .
  • Scaffold for Novel Compounds

    • Results : The resulting analogs can be evaluated for biological activity and selectivity .
  • Peptide Synthesis

    • Results : Enables the creation of custom peptides for biological studies or drug delivery .
  • Chiral Synthesis

    • Results : Useful for preparing optically active compounds in drug development .
  • Nucleophilic Acyl Substitution Reactions

    • Results : Enables the synthesis of various amide-containing compounds .

Safety And Hazards

The compound is classified as a mild irritant. Safety precautions should be followed during handling and storage .

properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKCFWRBMYJRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274785
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Oxopyrrolidin-2-yl)acetic acid

CAS RN

64520-53-2
Record name 5-Oxo-2-pyrrolidineacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
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